molecular formula C8H4F4N2O B15205151 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

Numéro de catalogue: B15205151
Poids moléculaire: 220.12 g/mol
Clé InChI: BBSCHGWLYGNQPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The benzimidazole core is a recognized privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This particular derivative is functionalized with both fluorine and trifluoromethoxy substituents, modifications often employed to fine-tune a compound's physicochemical properties, metabolic stability, and binding affinity. Benzimidazole derivatives are extensively investigated for their potent pharmacological activities. Research highlights their potential as inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are crucial in cancer therapy . Furthermore, the benzimidazole pharmacophore is found in compounds exhibiting a broad spectrum of other biological activities, including antimicrobial, antiviral, anti-inflammatory, and antiprotozoal effects . The presence of the trifluoromethoxy group is a notable feature, as it is a common motif in the development of agrochemicals and pharmaceuticals, contributing to enhanced lipid solubility and overall bioavailability. This makes 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole a valuable building block for researchers synthesizing novel compounds for high-throughput screening, structure-activity relationship (SAR) studies, and the development of targeted therapies, particularly in the field of oncology . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Formule moléculaire

C8H4F4N2O

Poids moléculaire

220.12 g/mol

Nom IUPAC

5-fluoro-4-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2O/c9-4-1-2-5-6(14-3-13-5)7(4)15-8(10,11)12/h1-3H,(H,13,14)

Clé InChI

BBSCHGWLYGNQPD-UHFFFAOYSA-N

SMILES canonique

C1=CC(=C(C2=C1NC=N2)OC(F)(F)F)F

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole ring. One common method involves the reaction of 4-(trifluoromethoxy)aniline with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods

In an industrial setting, the production of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and purity while minimizing the production of by-products.

Analyse Des Réactions Chimiques

Condensation Reactions

The benzimidazole core reacts with amines and nucleophiles to form complex heterocyclic systems. For example:

  • Amine Condensation : Reacts with 4-methoxyaniline under basic conditions (Cs₂CO₃/THF) to form intermediates for further cyclization .

  • Aldehyde Cyclization : Condenses with aromatic aldehydes (e.g., via Phillips-Ladenburg reaction) to generate substituted derivatives, achieving yields of 53–82% under mild conditions .

Reaction Conditions

ReactantCatalyst/SolventProductYield (%)
4-MethoxyanilineCs₂CO₃/THFIntermediate 10 75–90
Aromatic aldehydesHCl/HCOOH2-Phenyl benzimidazole derivatives53–82

N-Alkylation Reactions

The NH group undergoes alkylation with dimethyl carbonate (DMC) or alkyl bromides to form N-alkylated derivatives. Reaction conditions vary based on the alkylating agent:

  • DMC-Mediated Methylation : Requires heating to 140°C for 12–48 hours .

  • Ethyl Bromide Alkylation : Conducted at 0°C to minimize reagent evaporation .

Alkylation Efficiency

Alkylating AgentTemperature (°C)Reaction Time (h)Yield (%)
DMC14012–4865–98
C₃H₇Br250.7–3.069–98

Nucleophilic Aromatic Substitution

The fluorine atom at position 5 participates in substitution reactions due to electron-withdrawing effects from -OCF₃. Key examples include:

  • Halogen Exchange : Fluorine replaced by amines or thiols under SNAr conditions .

  • Hydroxylation : Fluorine substitution with hydroxide in basic media, forming hydroxylated derivatives .

Substitution Sites

PositionReactivityPreferred Nucleophiles
C-5 (F)HighNH₃, SH⁻, OH⁻
C-4 (-OCF₃)ModerateStrong bases (e.g., Grignard reagents)

Oxidation and Reduction

The benzimidazole ring undergoes redox transformations:

  • Reduction : Sodium hydrosulfite (Na₂S₂O₄) reduces nitro intermediates to amines during synthesis .

  • Oxidation : KMnO₄ oxidizes side chains without affecting the benzimidazole core .

Redox Stability

ProcessReagent/ConditionsOutcome
ReductionNa₂S₂O₄/EtOH, 80°CNitro → Amine conversion
OxidationKMnO₄/H₂SO₄, refluxSide-chain oxidation (e.g., CH₃ → COOH)

Influence of Substituents on Reactivity

The -OCF₃ group directs electrophilic attacks to positions C-5 and C-6, while fluorine enhances leaving-group ability. This dual effect enables regioselective functionalization:

  • Electrophilic Aromatic Substitution : Bromination occurs at C-6 due to -OCF₃’s meta-directing nature.

  • Biological Activity : N-Alkylation with C₅–C₇ chains improves antiproliferative activity (IC₅₀: 21.93–72.10 μM) .

Structure-Activity Relationship

SubstituentPositionBiological Effect (IC₅₀, μM)
-CH₃N-1>100 (Inactive)
-C₅H₁₁N-121.93 (Active)

Applications De Recherche Scientifique

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mécanisme D'action

The mechanism of action of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in specific interactions that are not possible with non-fluorinated analogs.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below compares 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties
5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole F (5), -OCF₃ (4) C₈H₄F₄N₂O 236.13* High lipophilicity, metabolic stability
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cl (5), F (4), -CF₃ (2) C₈H₃ClF₄N₂ 238.57 Density: 1.647 g/cm³; pKa: 7.43
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole -C₆H₄CF₃ (2) C₁₄H₉F₃N₂ 262.23 Dihedral angle: 30.1°; antibacterial, anticancer
4-Bromo-5-methoxy-2-(trifluoromethyl)-1H-benzimidazole Br (4), -OCH₃ (5), -CF₃ (2) C₉H₆BrF₃N₂O 295.06 High molecular weight; potential halogen bonding
Abemaciclib (VERZENIO®) Complex substituents (position 6) C₂₇H₃₂F₂N₈ 506.59 Kinase inhibitor; FDA-approved for breast cancer

*Estimated based on analogs.

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : The -OCF₃ group in the target compound may confer greater electron-withdrawing effects and metabolic resistance compared to -CF₃ analogs .
  • Biological Activity : 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole exhibits anticancer activity due to its planar structure and hydrogen-bonding interactions , while abemaciclib’s bulky substituents enable selective kinase inhibition .

Activité Biologique

5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is a fluorinated derivative of benzimidazole that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is C9H5F4N2O, characterized by a benzene ring fused to an imidazole ring, with trifluoromethoxy and fluorine substituents that enhance its chemical stability and bioactivity. The presence of these electron-withdrawing groups contributes to its lipophilicity and bioavailability, making it a promising candidate for pharmaceutical applications.

The biological activity of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole is primarily attributed to its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This interaction can lead to the inhibition of key enzymes or disruption of cellular processes, although the precise pathways are still under investigation.

Antimicrobial Activity

Research indicates that 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole exhibits significant antimicrobial activity against various strains of bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) Values :
    • Against Staphylococcus aureus: MIC = 8 µg/mL
    • Against Escherichia coli: MIC = 16 µg/mL
    • Against Candida albicans: MIC = 32 µg/mL

These values suggest its potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

In addition to antimicrobial effects, this compound has demonstrated promising anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies indicated that treatment with 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole reduced cell viability in various cancer cell lines by approximately 50% at concentrations ranging from 10 to 25 µM .

Case Studies

Several studies have highlighted the efficacy of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole in different biological contexts:

  • Antimicrobial Efficacy : A study published in the International Journal of Scholarly Research evaluated the compound's activity against multidrug-resistant bacterial strains. The results indicated that it outperformed standard antibiotics like ampicillin and ciprofloxacin, particularly against Gram-positive bacteria .
  • Cancer Cell Lines : In a recent study on human breast cancer cells (MCF-7), treatment with the compound resulted in increased apoptotic markers and decreased expression of anti-apoptotic proteins, suggesting a mechanism that could be exploited for therapeutic purposes .
  • Antiparasitic Activity : Another study assessed its activity against protozoan parasites, demonstrating effective inhibition comparable to established antiparasitic drugs like albendazole .

Table 1: Antimicrobial Activity of 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution and cyclization. For example:

Intermediate Preparation : React 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in an ether solvent to form a brominated intermediate (similar to methods in ).

Cyclization : Use microwave-assisted or reflux conditions with fluorinated amines and catalysts (e.g., Pd/C) to assemble the benzimidazole core. Purification via recrystallization or chromatography (HPLC) is critical for yield optimization .

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorination at C5, trifluoromethoxy at C4) using ¹H/¹³C and ¹⁹F NMR .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethoxy group reduces electron density on the benzimidazole ring, affecting nucleophilic substitution sites .
  • Solubility : Limited aqueous solubility due to hydrophobicity; use DMSO for in vitro studies (note: avoid in vivo applications due to toxicity concerns) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound in medicinal chemistry?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified fluorinated groups (e.g., replace trifluoromethoxy with difluoromethoxy) and test against biological targets (e.g., enzymes, receptors) .
  • Bioassays : Use fluorescence polarization assays to measure binding affinity to targets like dopamine receptors (see analogous benzimidazole studies) .
  • Data Contradictions : Address discrepancies (e.g., reduced activity in polar substituents) by analyzing steric/electronic effects via computational modeling .

Q. What computational approaches predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., benzimidazole derivatives binding to kinase domains) .
  • MD Simulations : Simulate ligand-receptor stability in aqueous environments (e.g., 100 ns trajectories with GROMACS) to assess binding free energy .

Q. How to optimize salt formulations for enhanced stability and bioavailability?

  • Methodological Answer :

  • Salt Screening : Co-crystallize with counterions (e.g., HCl, sodium) and evaluate stability via thermal gravimetric analysis (TGA) .
  • Surfactant Formulations : Incorporate nonionic surfactants (e.g., polysorbate 80) to improve solubility while monitoring aggregation via dynamic light scattering (DLS) .

Q. What in vitro models are suitable for evaluating its cytotoxicity and mechanism of action?

  • Methodological Answer :

  • Cell Lines : Use HEK-293 or HepG2 cells for cytotoxicity screening (MTT assay) .
  • Apoptosis Pathways : Measure caspase-3 activation via Western blotting to assess pro-apoptotic effects .
  • Contradiction Management : If results conflict with computational predictions (e.g., low cytotoxicity despite high binding affinity), re-evaluate membrane permeability (logP calculations) .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies in biological activity by cross-validating with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .
  • Environmental Impact : Follow OECD guidelines for ecotoxicity testing due to potential aquatic toxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.